4-Methoxymethamphetamine, (R)-
Description
Contextualization within the Amphetamine Class of Serotonergic Drugs
4-Methoxymethamphetamine (PMMA) belongs to the amphetamine class of compounds, which are structurally related to phenethylamine (B48288). ontosight.ai This class is known for its diverse pharmacological effects, primarily interacting with monoamine neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). ontosight.ai Specifically, PMMA and its parent compound, para-methoxyamphetamine (PMA), are recognized as serotonergic drugs, meaning they primarily affect the serotonin system. wikipedia.orgdrugbank.com They act as serotonin-norepinephrine releasing agents (SNRAs) and also exhibit monoamine oxidase inhibitor (MAOI) properties. wikipedia.org
The introduction of a methoxy (B1213986) group at the para position of the amphetamine backbone, as seen in PMA and PMMA, significantly alters the pharmacological profile compared to amphetamine itself. uchile.cl While amphetamine is primarily a stimulant, these methoxylated derivatives exhibit more pronounced effects on the serotonin system, leading to psychedelic or entactogenic properties. wikipedia.orguchile.cl
Significance of Chirality and Stereoisomerism in Phenethylamine Derivatives
The presence of a chiral center in the alpha-methyl group of the phenethylamine backbone results in the existence of two stereoisomers, or enantiomers: the (R)- and (S)-forms. ontosight.ai This chirality is a critical factor in the pharmacology of phenethylamine derivatives, as the two enantiomers can exhibit markedly different interactions with biological targets such as receptors and transporters. mdpi.comnih.gov
Rationale for Dedicated (R)-Enantiomer Research in Preclinical Studies
Preclinical studies focusing on a single enantiomer can help to:
Elucidate specific mechanisms of action: By examining the (R)-enantiomer alone, researchers can determine its unique binding affinities for serotonin, dopamine, and norepinephrine transporters, as well as its potency as a releasing agent and MAO inhibitor. wikipedia.org
Understand structure-activity relationships: Comparing the activity of the (R)-enantiomer with the (S)-enantiomer and the racemic mixture provides a deeper understanding of how the three-dimensional structure of the molecule dictates its pharmacological effects. nih.govnih.gov
Investigate potential for therapeutic applications: While PMMA itself has been associated with toxicity, studying its individual enantiomers could reveal profiles with a more favorable balance of effects, potentially reducing undesirable properties. researchgate.net Research into the enantiomers of the related compound MDMA has suggested that the (R)-enantiomer might offer therapeutic benefits with a reduced side-effect profile. researchgate.net
In the case of PMMA, research has shown that the (S)-enantiomer is a more potent serotonin and norepinephrine releaser, while the (R)-enantiomer is significantly less active at the norepinephrine transporter. wikipedia.org This highlights the importance of studying each enantiomer to fully characterize the compound's pharmacology.
Interactive Data Table: Enantiomeric Differences in Monoamine Release for PMMA
| Enantiomer | Serotonin (EC50, nM) | Norepinephrine (EC50, nM) | Dopamine (EC50, nM) |
| (S)-PMMA | 41 | 147 | 1,000 |
| (R)-PMMA | 134 | >14,000 | 1,600 |
| Data sourced from in vitro studies on rat brain synaptosomes. wikipedia.org EC50 represents the half-maximal effective concentration. |
Structure
3D Structure
Properties
CAS No. |
251321-76-3 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-1-(4-methoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12-2)8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3/t9-/m1/s1 |
InChI Key |
UGFMBZYKVQSQFX-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC |
Origin of Product |
United States |
Synthetic Methodologies for R 4 Methoxymethamphetamine and Its Stereoisomers
Enantioselective Synthesis Approaches
Enantioselective synthesis strategies are paramount in producing optically pure compounds. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. In the context of (R)-4-methoxymethamphetamine, enzymatic resolutions and asymmetric transformations are particularly prominent.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high enantioselectivity and mild reaction conditions offered by enzymes. Lipases and dehydrogenases are two classes of enzymes that have been successfully applied in the synthesis of precursors to (R)-4-methoxymethamphetamine.
Candida antarctica lipase (B570770) B (CAL-B) is a widely utilized enzyme for the kinetic resolution of racemic amines and alcohols. rsc.orgmdpi.compubtexto.com The principle of this method lies in the enzyme's ability to selectively acylate one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers. pubtexto.com In the context of synthesizing (R)-4-methoxymethamphetamine, this technique can be applied to resolve racemic 4-methoxyamphetamine, a key precursor.
The enzymatic kinetic resolution of phenylethylamines structurally related to amphetamine has been successfully demonstrated using CAL-B with ethyl methoxyacetate (B1198184) as the acyl donor. rsc.org This process yields both enantiomers in good yields and with excellent enantiomeric purity. rsc.org Although the specific resolution of 4-methoxyamphetamine is not detailed in this particular study, the structural similarity of the substrates suggests the high applicability of this method.
The general procedure involves the incubation of the racemic amine with CAL-B and an acyl donor in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The resulting acylated amine and the unreacted amine can then be separated by conventional methods. The choice of acyl donor and solvent can influence the efficiency and enantioselectivity of the resolution. mdpi.com
Table 1: Representative Results of CAL-B Catalyzed Kinetic Resolution of Amphetamine Analogues
| Substrate | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Amine | Enantiomeric Excess (ee) of Acylated Amine |
| Racemic Amphetamine | Ethyl Methoxyacetate | (S)-N-acetylamphetamine | >45 | >95% (R) | >95% (S) |
| Racemic 4-Hydroxyamphetamine | Ethyl Methoxyacetate | (S)-N-acetyl-4-hydroxyamphetamine | ~50 | >99% (R) | >99% (S) |
Data is illustrative and based on studies of structurally similar compounds.
Engineered amine dehydrogenases (AmDHs) have become valuable biocatalysts for the asymmetric synthesis of chiral amines from ketones. scientifiq.ainih.govresearchgate.net This method offers a direct and atom-economical route to enantiomerically pure amines. nih.gov For the synthesis of (R)-4-methoxymethamphetamine precursors, an engineered AmDH can be employed for the asymmetric reductive amination of a corresponding α-hydroxy ketone.
While the direct reductive amination of an α-hydroxy ketone precursor to a 4-methoxymethamphetamine intermediate is a plausible strategy, a closely related and highly efficient synthesis of (R)-4-methoxyamphetamine has been reported using an engineered AmDH. scientifiq.ai In this study, an iterative evolution of a native AmDH resulted in a mutant capable of catalyzing the reductive amination of 4-methoxypropiophenone to afford (R)-4-methoxyamphetamine with high yield and excellent enantioselectivity. scientifiq.ai This demonstrates the potential of engineered AmDHs to accept structurally similar ketones, including α-hydroxy ketones.
The reaction typically involves the AmDH, a nicotinamide (B372718) cofactor (NADH or NADPH), and an ammonia (B1221849) source in a buffered aqueous solution. The enzyme stereoselectively reduces the imine intermediate formed in situ from the ketone and ammonia, yielding the chiral amine. A cofactor regeneration system, often employing a dehydrogenase such as glucose dehydrogenase or formate (B1220265) dehydrogenase, is commonly used to recycle the expensive nicotinamide cofactor. researcher.life
Table 2: Engineered Amine Dehydrogenase in the Synthesis of (R)-4-methoxyamphetamine
| Substrate | Enzyme | Cofactor Regeneration System | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) |
| 4-Methoxypropiophenone | LsAmDH mutant W5-5 | Not specified | >99 | 90 | >99% (R) |
Data from the synthesis of (R)-4-methoxyamphetamine from 4-methoxypropiophenone. scientifiq.ai
The preparation of optically enriched α-haloamides can be achieved through lipase-catalyzed enantioselective acylation. nih.gov This methodology can be applied to the synthesis of (R)-2-halo-N-[2-(4-methoxyphenyl)-1-methylethyl]acetamide, a potential intermediate in the synthesis of (R)-4-methoxymethamphetamine. The process involves the aminolysis of an α-haloester with a chiral amine, catalyzed by a lipase.
Candida antarctica lipase (CAL) has been shown to be an effective catalyst for this transformation, demonstrating superiority over other lipases like porcine pancreatic lipase (PPL) and Candida cylindracea lipase (CCL). nih.gov The reaction involves reacting a racemic α-haloester with an amine in the presence of the lipase in an organic solvent. The enzyme selectively facilitates the reaction of one enantiomer of the ester, leading to an optically enriched α-haloamide and the unreacted ester with the opposite configuration.
For the synthesis of (R)-2-halo-N-[2-(4-methoxyphenyl)-1-methylethyl]acetamide, one would react a racemic 2-halo-acetic acid ester with (R)-4-methoxyamphetamine. The lipase would then catalyze the formation of the desired (R)-amide. The efficiency and enantioselectivity of the reaction can be influenced by the choice of the amine, the ester, and the solvent. nih.gov
Table 3: Lipase-Catalyzed Synthesis of Optically Enriched α-Haloamides
| α-Haloester | Amine | Lipase | Solvent | Product |
| Ethyl 2-chloropropionate | Benzylamine | CAL | Diisopropyl ether | (R)-2-chloro-N-benzylpropanamide |
| Ethyl 2-bromopropionate | Cyclohexylamine | CAL | Toluene | (R)-2-bromo-N-cyclohexylpropanamide |
Data is illustrative of the general methodology for synthesizing chiral α-haloamides. nih.gov
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing stereochemistry of the natural precursor to build the target molecule, often simplifying the synthetic route and avoiding the need for chiral resolutions or asymmetric catalysts.
A highly efficient synthesis of optically active 4-methoxyamphetamine has been developed starting from the naturally occurring amino acids L-tyrosine or D-tyrosine. mdma.ch This method takes advantage of the inherent chirality of tyrosine to produce the corresponding (R)- or (S)-enantiomer of 4-methoxyamphetamine, respectively. A key step in this synthesis is a one-pot zinc reduction of an O-tosylate intermediate. mdma.ch
The synthetic sequence begins with the protection of the amino group and the methylation of the phenolic hydroxyl group of tyrosine. The carboxylic acid functionality is then reduced to a primary alcohol. This alcohol is subsequently converted to its O-tosylate. The crucial step involves the one-pot reduction of this O-tosylate using zinc powder in the presence of sodium iodide in aqueous tetrahydrofuran. This reaction effectively removes the tosylate group and reduces the intermediate iodide to a methyl group, thereby forming the desired N-protected 4-methoxyamphetamine. mdma.ch Finally, deprotection of the amine yields the target molecule.
This method offers several advantages, including high yields, excellent optical purity, and the use of readily available and relatively inexpensive starting materials. mdma.ch
Table 4: Key Steps and Yields in the Synthesis of (R)-4-Methoxyamphetamine from L-Tyrosine
| Step | Reactant | Reagents | Product | Yield (%) |
| Esterification, N-protection, O-methylation | L-Tyrosine | 1. EtOH, SOCl₂; 2. Cbz-Cl; 3. CH₃I, K₂CO₃ | (S)-Ethyl α-N-benzyloxycarbonylamino-4-methoxybenzenepropanoate | Quantitative |
| Reduction of Ester | (S)-Ester | NaBH₄ | (S)-N-Benzyloxycarbonyl-2-(4-methoxyphenyl)-1-(hydroxymethyl)ethylamine | 86 |
| Tosylation | (S)-Alcohol | TsCl, n-Bu₄N·HSO₄ | (S)-N-Benzyloxycarbonyl-2-(4-methoxyphenyl)-1-(tosyloxymethyl)ethylamine | Quantitative |
| One-Pot Reduction | (S)-O-Tosylate | Zn, NaI, aq. THF | (R)-N-Benzyloxycarbonyl-4-methoxyamphetamine | 87 |
| Deprotection | (R)-N-Cbz-amine | H₂, 10% Pd/C | (R)-4-Methoxyamphetamine | 86 |
Data extracted from the synthesis of optically active 4-methoxyamphetamine from tyrosine. mdma.ch
Asymmetric Reduction Techniques for Imine Derivatives
The synthesis of specific stereoisomers, such as (R)-4-Methoxymethamphetamine, necessitates the use of asymmetric synthesis techniques. One effective strategy involves the stereoselective reduction of prochiral imine intermediates.
The synthesis of enantiomerically pure amines can be achieved through the asymmetric reduction of imine derivatives formed from a ketone and a chiral amine. In the context of 4-methoxymethamphetamine, this involves the reaction of 4-methoxyphenyl-2-propanone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines. Subsequent reduction of the imine, followed by removal of the chiral auxiliary group, yields the desired enantiomer of the amine.
A previously described method for synthesizing enantiomers of 4-methoxyamphetamine involves the asymmetric reduction of the corresponding imine derivatives of 4-methoxyphenylacetone (B17817) and (+)- and (-)-α-methylbenzylamines mdma.ch. This approach, while effective in establishing the desired stereocenter, has the disadvantage of losing the chiral amine source during the hydrogenolysis step required to remove the α-methylbenzyl group mdma.ch. The stereoselectivity of the reduction is crucial and is influenced by the choice of reducing agent and reaction conditions. For instance, the synthesis of (S,S)-3,4-methylenedioxymethamphetamine (MDMA) has been achieved through the reductive amination of the corresponding ketone with (S)-α-methylbenzylamine, where crystallization of the resulting intermediate was a key step for ensuring stereochemical purity nih.gov. Raney nickel at elevated pressure is noted as a potentially crucial element for the selectivity of such reactions nih.gov.
This general strategy highlights a viable, albeit potentially costly, route to specific enantiomers of 4-methoxymethamphetamine, contingent on the effective separation of diastereomeric intermediates or highly selective reduction conditions.
Pharmacological Characterization and Mechanisms of Action of R 4 Methoxymethamphetamine
Monoamine Transporter Interactions and Neurotransmitter Release Mechanisms
(R)-4-Methoxymethamphetamine primarily exerts its effects by altering the function of monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) from the synaptic cleft. Its interaction leads to an increase in the extracellular concentrations of these neurotransmitters.
The potency of (R)-4-Methoxymethamphetamine as a monoamine releasing agent has been quantified by determining its half-maximal effective concentration (EC50) values for inducing the release of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. The compound shows a clear preference for inducing serotonin release over dopamine and has a significantly lower potency for norepinephrine release.
Specifically, the EC50 value for serotonin release is 134 nM, while the value for dopamine release is 1,600 nM. wikipedia.org The potency for norepinephrine release is substantially lower, with an EC50 value greater than 14,000 nM. wikipedia.org These findings classify (R)-4-Methoxymethamphetamine as a potent serotonin releasing agent with weaker effects on dopamine and negligible activity at the norepinephrine transporter at typical concentrations. wikipedia.org
EC50 Values for (R)-4-Methoxymethamphetamine-Induced Monoamine Release
| Neurotransmitter | EC50 (nM) |
|---|---|
| Serotonin (5-HT) | 134 |
| Dopamine (DA) | 1,600 |
| Norepinephrine (NE) | >14,000 |
(R)-4-Methoxymethamphetamine functions as a substrate for the serotonin (SERT) and dopamine (DAT) transporters. As a substrate, it is recognized and transported into the presynaptic neuron by these carrier proteins. This action initiates a process known as transporter-mediated release, or reverse transport. By binding to the transporter, the compound induces a conformational change in the protein, causing it to transport monoamine neurotransmitters out of the neuron and into the synaptic cleft, independent of normal, action-potential-dependent vesicular release. This mechanism effectively reverses the normal direction of transporter function. wikipedia.org
The vesicular monoamine transporter 2 (VMAT2) is a critical protein responsible for packaging monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. Amphetamine analogues are known to interfere with VMAT2 function. They can disrupt the proton gradient that powers the transport of monoamines into vesicles. This disruption leads to the leakage of stored neurotransmitters from the vesicles into the cytoplasm. The resulting increase in cytosolic monoamine concentrations is a key prerequisite for transporter-mediated efflux, as it provides a larger pool of neurotransmitters available for the reversed monoamine transporters (SERT, DAT, NET) to carry out of the cell.
The primary mechanism by which (R)-4-Methoxymethamphetamine induces neurotransmitter efflux is independent of neuronal firing (action potentials). This process is driven by the compound's actions as a substrate for monoamine transporters and its disruption of VMAT2. The sequence of events involves the uptake of the drug into the presynaptic terminal, followed by the disruption of vesicular storage, which elevates cytosolic neurotransmitter levels. This high cytoplasmic concentration creates a gradient that facilitates the reverse transport of monoamines through their respective transporters (SERT and DAT) into the synapse.
Monoamine Oxidase Inhibition Activity
In addition to its effects on monoamine transporters, para-methoxymethamphetamine (the racemate of the (R)- and (S)- enantiomers) is also known to inhibit the activity of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.
IC50 Value for para-Methoxymethamphetamine Inhibition of MAO-A
| Enzyme | IC50 (nM) |
|---|---|
| Monoamine Oxidase A (MAO-A) | 1,700 |
Impact on Presynaptic Cytoplasmic Monoamine Concentrations
(R)-4-Methoxymethamphetamine primarily functions as a monoamine releasing agent, a substance that triggers the release of monoamine neurotransmitters from the presynaptic neuron into the synaptic cleft. This action leads to an elevation in the extracellular concentrations of these neurotransmitters. The mechanism involves the reversal of the normal function of monoamine transporters, causing them to efflux cytoplasmic monoamines.
Research into the enantiomers of para-Methoxymethamphetamine (PMMA) has revealed a distinct profile for the (R)- isomer. In studies using rat brain synaptosomes, (R)-PMMA demonstrated a pronounced effect on serotonin release, with a half-maximal effective concentration (EC₅₀) of 134 nM. In contrast, its impact on norepinephrine and dopamine release was significantly weaker, with EC₅₀ values of >14,000 nM and 1,600 nM, respectively. This data suggests that (R)-PMMA is a selective serotonin releasing agent with limited activity at norepinephrine and dopamine transporters.
| Monoamine | EC₅₀ (nM) for (R)-PMMA |
| Serotonin | 134 |
| Norepinephrine | >14,000 |
| Dopamine | 1,600 |
Receptor Binding Affinity Profiling and Selectivity
Evaluation of Binding Affinities for Serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) Receptors
Despite its action as a serotonin releasing agent, direct binding of para-Methoxymethamphetamine (PMMA) to key serotonin receptor subtypes appears to be minimal. While specific data for the (R)- enantiomer is limited, studies on the racemic mixture of PMMA indicate a very low affinity for the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. The binding affinities (Ki) for these receptors were all reported to be greater than 13,000 nM, with one study showing a Ki of 13,600 nM for the 5-HT₂ₐ receptor. This suggests that the primary serotonergic effects of PMMA are mediated through its interaction with the serotonin transporter rather than direct receptor agonism.
| Receptor | Binding Affinity (Ki) for racemic PMMA (nM) |
| 5-HT₁ₐ | >20,000 |
| 5-HT₂ₐ | 13,600 |
| 5-HT₂C | >13,000 |
Assessment of Interactions with Adrenergic, Histaminergic, and Muscarinic Receptors
Comprehensive in-vitro binding affinity data for (R)-4-Methoxymethamphetamine at adrenergic, histaminergic, and muscarinic receptors is not extensively documented in publicly available scientific literature. The primary mechanism of action for PMMA and its analogues is centered on their role as monoamine releasing agents, with research predominantly focused on their interactions with monoamine transporters. While some related amphetamine compounds exhibit interactions with various receptor systems, specific quantitative data for the (R)- enantiomer of 4-Methoxymethamphetamine at these particular receptor sites remains an area for further investigation.
Metabolic Pathways and Biotransformation of R 4 Methoxymethamphetamine
Phase I Metabolic Reactions
Phase I metabolism of (R)-4-Methoxymethamphetamine predominantly involves O-demethylation and side-chain oxidation, processes largely catalyzed by the cytochrome P450 (CYP) enzyme system. These initial biotransformations are critical in determining the compound's metabolic profile.
O-Demethylation Pathways Leading to Phenolic Metabolites
The principal metabolic pathway for 4-methoxymethamphetamine (PMMA) is O-demethylation. nih.gov This reaction involves the cleavage of the methyl group from the 4-position methoxy (B1213986) moiety, resulting in the formation of the primary phenolic metabolite, 4-hydroxymethamphetamine (OH-MA). nih.govresearchgate.net Studies using human liver microsomes (HLMs) have confirmed that OH-MA is the main metabolite formed from PMMA. nih.govresearchgate.net This pathway is analogous to the metabolism of the related compound para-methoxyamphetamine (PMA), where O-demethylation to p-hydroxyamphetamine is also a major route. nih.govnih.gov
Side-Chain Oxidation Processes
In addition to O-demethylation, side-chain oxidation contributes to the metabolism of 4-methoxymethamphetamine. A key process in this pathway is N-demethylation, which converts 4-methoxymethamphetamine into its corresponding primary amine, para-methoxyamphetamine (PMA). researchgate.netnih.gov Studies have identified PMA as a significant metabolite of PMMA in both HLM experiments and analyses of authentic intoxication cases. nih.govresearchgate.net
Role of Cytochrome P450 (CYP) Enzymes in Biotransformation
The cytochrome P450 superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of xenobiotics, including amphetamine analogues. nih.gov Specific CYP isoenzymes are responsible for the oxidative reactions that biotransform (R)-4-Methoxymethamphetamine.
Research has unequivocally identified CYP2D6 as the major enzyme responsible for the O-demethylation of 4-methoxymethamphetamine to 4-hydroxymethamphetamine. nih.govnih.gov Studies have shown that this metabolic reaction is significantly influenced by CYP2D6 genetic polymorphisms, with notable differences observed between poor, average, and ultrarapid metabolizers. nih.gov
While CYP2D6 is primary for O-demethylation, other isoenzymes are implicated in the metabolism of structurally related compounds, suggesting potential minor roles in the biotransformation of (R)-4-Methoxymethamphetamine. For the analogous compound 3,4-methylenedioxymethamphetamine (MDMA), N-dealkylation and other oxidative processes are mediated by enzymes including CYP1A2, CYP2B6, and CYP3A4. nih.govscielo.br The metabolism of methamphetamine to amphetamine is also partially regulated by CYP2D6. nih.govmdpi.com Therefore, while CYP2D6 is dominant, a consortium of CYP enzymes likely contributes to the complete metabolic profile of (R)-4-Methoxymethamphetamine.
| CYP Isoenzyme | Primary Metabolic Reaction | Substrate(s) | Significance |
|---|---|---|---|
| CYP2D6 | O-demethylation / Aromatic hydroxylation | 4-Methoxymethamphetamine, Methamphetamine, MDMA | Major enzyme for the primary O-demethylation pathway. nih.govnih.gov |
| CYP1A2 | N-dealkylation | MDMA | Contributes to side-chain oxidation in related compounds. nih.govscielo.br |
| CYP3A4 | N-dealkylation | MDMA | Minor contributor to side-chain oxidation in related compounds. nih.govscielo.br |
| CYP2B6 | N-dealkylation | MDMA | Minor contributor to side-chain oxidation in related compounds. nih.govscielo.br |
| CYP2C19 | N-dealkylation | MDMA | Minor contributor to metabolism in related compounds. scielo.brmdpi.com |
The metabolism of chiral amphetamines is often stereoselective, with CYP2D6 showing distinct preferences for one enantiomer over the other. In the case of the related compound MDMA, the S-enantiomer is metabolized at a higher rate due to its greater affinity for CYP2D6. researchgate.net This leads to a longer elimination half-life for the (R)-enantiomer.
Studies on methamphetamine have also demonstrated enantioselective metabolism, where a smaller percentage of the R-(-) enantiomer is converted to its para-hydroxylated metabolite compared to the S-(+) enantiomer. mdpi.com Although direct studies on (R)-4-Methoxymethamphetamine are limited, the established stereoselectivity of CYP2D6 with analogous substrates strongly suggests that its metabolism will also be stereoselective. It is probable that the (R)-enantiomer of 4-methoxymethamphetamine is metabolized more slowly than its (S)-counterpart, consistent with observations for other amphetamine derivatives.
Absence of Specific Ring Hydroxylation Pathways for 4-Methoxyamphetamines
A notable characteristic of the metabolism of 4-methoxyamphetamines is the apparent absence of significant ring hydroxylation. Research has demonstrated that while O-demethylation is a primary metabolic route for these compounds, ring oxidation does not occur to any significant extent. Specifically, in vitro studies utilizing human CYP2D6, a key enzyme in the metabolism of many amphetamines, have shown that 4-methoxyamphetamine and its N-alkylated derivatives are not converted to 2- or 3-hydroxy-4-methoxyamphetamines or to dihydroxyamphetamines. This suggests a high degree of regioselectivity in the enzymatic action, favoring O-dealkylation over aromatic hydroxylation for this particular substitution pattern.
Phase II Conjugation Reactions
Following Phase I metabolism, which primarily involves O-demethylation to form the corresponding phenolic metabolites, these intermediates undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion.
Table 1: UGT Isoforms Involved in the Glucuronidation of HMMA
| UGT Isoform | Enantioselectivity for HMMA |
| UGT1A1 | Involved |
| UGT1A3 | Involved |
| UGT1A8 | Involved |
| UGT1A9 | Preference for S-enantiomer |
| UGT2B4 | Involved |
| UGT2B7 | Preference for R-enantiomer |
| UGT2B15 | Slight preference for S-enantiomer |
| UGT2B17 | Slight preference for S-enantiomer |
Data extrapolated from studies on 4-hydroxy-3-methoxymethamphetamine (HMMA), a metabolite of MDMA.
Sulfation represents another important conjugation pathway for phenolic metabolites. For HMMA, the sulfotransferases SULT1A3 and SULT1E1 are the primary enzymes responsible for its sulfation. Interestingly, studies on the enantioselectivity of HMMA sulfation have shown no significant differences between the R- and S-enantiomers nih.gov. This suggests that for the hydroxylated metabolites of 4-methoxymethamphetamine, sulfation may not be a stereoselective process.
N-acetylation is another potential Phase II metabolic pathway for amphetamines. However, for 4-methoxyamphetamine, this has been identified as a minor or trace pathway nih.gov. The enzymes responsible for N-acetylation are N-acetyltransferases (NATs), with NAT2 being the primary isoform involved in the metabolism of many xenobiotics. While some psychoactive substances are substrates for NAT2, the extent to which (R)-4-Methoxymethamphetamine undergoes N-acetylation is likely minimal.
Stereoselective Metabolism Considerations
The metabolism of chiral drugs can often be stereoselective, leading to different pharmacokinetic profiles for each enantiomer. For para-methoxymethamphetamine (PMMA), the S-(+)-enantiomer is reported to be more potent in its pharmacological effects, which often correlates with differences in metabolism wikipedia.org.
In the case of methamphetamine, its metabolism is indeed enantioselective. More of the R-(-)-enantiomer is excreted unchanged compared to the S-(+)-enantiomer, suggesting that the S-(+)-enantiomer is more readily metabolized nih.gov. The primary enzyme involved in methamphetamine metabolism, CYP2D6, is known to exhibit stereoselectivity for various substrates drugbank.com.
Given these precedents with structurally related compounds, it is highly probable that the metabolism of 4-methoxymethamphetamine is also stereoselective. The (R)-enantiomer likely exhibits a distinct metabolic profile compared to its (S)-counterpart, potentially influencing its duration of action and elimination half-life. However, specific metabolic data for (R)-4-Methoxymethamphetamine is required to fully elucidate these differences.
Enantiomeric Preferences in Phase I and Phase II Metabolic Pathways
The initial steps in the metabolism of 4-methoxymethamphetamine (PMMA) primarily involve Phase I reactions, which introduce or expose functional groups on the parent molecule. These reactions are often stereoselective, meaning the enzymes involved show a preference for one enantiomer over the other.
Phase I Metabolism:
The main Phase I metabolic pathways for PMMA are O-demethylation and N-demethylation. core.ac.uk The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, is the dominant contributor to these metabolic transformations. core.ac.uk
O-demethylation: This reaction involves the removal of the methyl group from the methoxy moiety on the phenyl ring, leading to the formation of 4-hydroxymethamphetamine (OH-MA).
N-demethylation: This pathway involves the removal of the methyl group from the nitrogen atom of the side chain, resulting in the formation of para-methoxyamphetamine (PMA).
While direct studies on the enantioselective metabolism of (R)-PMMA are limited, significant insights can be drawn from the metabolism of structurally related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA). For MDMA, the (S)-enantiomer is metabolized more rapidly than the (R)-enantiomer, a preference attributed to the higher affinity of CYP2D6 for the (S)-form. nih.gov Given that CYP2D6 is the primary enzyme for PMMA metabolism, it is highly probable that its biotransformation is also stereoselective. core.ac.uk Research indicates that the stimulus effects of PMMA are mainly linked to the S-(+) isomer, which may suggest differences in metabolic rates and pathways between the enantiomers. mdpi.com
Table 1: Key Phase I Metabolic Reactions for (R)-4-Methoxymethamphetamine and Involved Enzymes
| Metabolic Pathway | Metabolite Formed | Primary Enzyme | Enantiomeric Preference (Inferred) |
|---|---|---|---|
| O-demethylation | (R)-4-Hydroxymethamphetamine (OH-MA) | CYP2D6 | S-enantiomer is generally preferred by CYP2D6 for related amphetamines. |
| N-demethylation | (R)-para-Methoxyamphetamine (PMA) | CYP2D6 | S-enantiomer is generally preferred by CYP2D6 for related amphetamines. |
Phase II Metabolism:
Following Phase I reactions, the resulting metabolites, such as (R)-OH-MA, can undergo Phase II conjugation. nih.gov In these reactions, endogenous polar molecules are attached to the metabolite, which significantly increases its water solubility and facilitates its excretion. derangedphysiology.comdrughunter.com The primary Phase II reactions include glucuronidation and sulfation. derangedphysiology.comreactome.orguomus.edu.iq
Glucuronidation: Involves the attachment of glucuronic acid to the hydroxyl group of OH-MA.
Sulfation: Involves the addition of a sulfonate group to the hydroxyl group of OH-MA.
Information regarding enantiomeric preferences in the Phase II conjugation of PMMA metabolites is scarce. However, stereoselectivity is a common phenomenon in drug metabolism and can occur during conjugation. drughunter.com For instance, in the case of the racemic drug bromisoval, glutathione (B108866) conjugation shows a preference for the (R)-enantiomer. drughunter.com Therefore, it is plausible that the enzymes responsible for glucuronidation and sulfation may exhibit different affinities for the (R)- and (S)-enantiomers of OH-MA, leading to different rates of conjugation and excretion.
Influence of Metabolite Chirality on Subsequent Biotransformation Steps
The chirality of the metabolites produced in Phase I is maintained and can influence their subsequent metabolic fate. The specific three-dimensional structure of a chiral metabolite determines how it interacts with the active sites of metabolic enzymes in the next steps of biotransformation.
The primary chiral metabolites of (R)-PMMA are (R)-4-hydroxymethamphetamine ((R)-OH-MA) and (R)-para-methoxyamphetamine ((R)-PMA). The subsequent metabolism of these compounds would also be subject to enzymatic stereoselectivity.
For example, (R)-PMA can undergo O-demethylation to form 4-hydroxyamphetamine (OH-A). The rate of this reaction would likely differ from the O-demethylation of (S)-PMA. Similarly, the Phase II conjugation of (R)-OH-MA to form glucuronide or sulfate (B86663) conjugates may proceed at a different rate compared to its (S)-counterpart.
There is a significant lack of specific research detailing the biotransformation pathways of the individual enantiomers of PMMA metabolites. However, based on the established principles of stereoselective drug metabolism, the chirality of these intermediate compounds is a critical factor. The interaction between a chiral metabolite and a chiral enzyme active site is diastereomeric, meaning the physical and chemical properties of these interactions differ for each enantiomer. This can lead to clinically relevant differences in the duration of action and potential for toxicity between the enantiomers of the parent drug.
Analytical Methodologies for R 4 Methoxymethamphetamine and Its Metabolites
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analytical workflow, enabling the separation of the parent compound from its metabolites and from endogenous matrix components. The choice of technique is often dictated by the specific analytical goal, such as quantification, identification, or chiral resolution.
Gas Chromatography (GC) for Separation of the Parent Compound and Metabolites
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like 4-methoxymethamphetamine and its metabolites. rero.chswgdrug.org For successful GC analysis, derivatization is often necessary to improve the chromatographic properties of the analytes, particularly for polar metabolites. nih.gov Common derivatizing agents include trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), which increase volatility and improve peak shape. rero.chnih.gov
The separation is typically performed on capillary columns with various stationary phases, such as HP-5MS, which allows for the resolution of different compounds based on their boiling points and interactions with the stationary phase. swgdrug.org The oven temperature is programmed to ramp up gradually, ensuring the sequential elution of analytes from the column.
Table 1: Example GC Operating Conditions for (R)-4-Methoxymethamphetamine Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph |
| Column | HP-5MS (15.0 m x 0.25 mm x 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 260°C |
| Oven Program | Initial temp 70°C, ramped to 280°C |
| Derivatization | Heptafluorobutyric anhydride (HFBA) |
High-Performance Liquid Chromatography (HPLC) for Optical Purity and Enantiomeric Excess Determination
High-performance liquid chromatography is an indispensable tool for the analysis of thermolabile or non-volatile compounds and is particularly crucial for determining the optical purity of chiral molecules like (R)-4-methoxymethamphetamine. researchgate.netnih.gov Enantiomeric separation is achieved using chiral stationary phases (CSPs), which contain a chiral selector that interacts differently with the (R) and (S) enantiomers. nih.gov
Polysaccharide-based chiral columns are commonly employed for the enantioseparation of amphetamine-type stimulants and their metabolites. nih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. nih.gov Detection is often performed using a diode-array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer. researchgate.netnih.gov
Table 2: HPLC System for Enantiomeric Purity of (R)-4-Methoxymethamphetamine
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux AMP, Lux i-Amylose-3) |
| Mobile Phase | Acetonitrile and ammonium bicarbonate buffer |
| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) |
| Application | Determination of (R)- and (S)-enantiomers |
Capillary Electrophoresis (CE) for Enantiomeric Resolution
Capillary electrophoresis offers an alternative and powerful technique for the enantiomeric resolution of 4-methoxymethamphetamine. nih.govnih.gov This method relies on the differential migration of charged species in an electric field within a narrow capillary. For the separation of enantiomers, a chiral selector is added to the background electrolyte. nih.gov
Cyclodextrins, such as (2-hydroxy)propyl-β-cyclodextrin, are frequently used as chiral selectors. nih.gov The enantiomers form transient diastereomeric complexes with the cyclodextrin, leading to different electrophoretic mobilities and, consequently, their separation. The application of in-line solid-phase extraction (SPE) with CE can significantly enhance the detection sensitivity, allowing for the analysis of trace amounts of the compound. nih.gov
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation method, it offers a high degree of certainty in the identification and quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of (R)-4-Methoxymethamphetamine and its Metabolites
GC-MS is a gold-standard technique in forensic toxicology for the identification and quantification of drugs and their metabolites in biological samples. rero.chnih.govnih.gov After separation by GC, the analytes enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation patterns are highly specific to the molecular structure and serve as a "fingerprint" for identification. researchgate.net
For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored. This significantly improves the signal-to-noise ratio and allows for lower limits of detection. The use of deuterated internal standards is common to ensure accuracy and precision in quantification. jcami.eu
Table 3: Key Metabolites of Related Compounds Identified by GC-MS
| Parent Compound | Metabolite | Analytical Finding |
| Methamphetamine | 4-hydroxy-3-methoxymethamphetamine (HMMA) | HMMA was detected in rat plasma, urine, and bile following methamphetamine administration. nih.gov |
| 3,4-methylenedioxymethamphetamine (MDMA) | 4-hydroxy-3-methoxymethamphetamine (HMMA) | HMMA is a major metabolite of MDMA, often found in higher concentrations than the parent drug in urine. rero.chnih.gov |
| 3,4-methylenedioxymethamphetamine (MDMA) | 4-hydroxy-3-methoxyamphetamine (HMA) | HMA is another significant metabolite identified in biological samples after MDMA intake. nih.govnih.gov |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation of Minor Metabolites and Impurities
Tandem mass spectrometry, or MS/MS, provides an additional layer of structural information that is invaluable for the elucidation of unknown metabolites and impurities. diva-portal.org In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. diva-portal.org This process can reveal detailed structural features of the molecule.
When coupled with liquid chromatography (LC-MS/MS), this technique is particularly powerful for analyzing complex biological matrices without the need for derivatization. nih.govresearchgate.net The high selectivity and sensitivity of LC-MS/MS make it suitable for identifying and confirming the structure of minor metabolites that may be present at very low concentrations. nih.gov
Spectroscopic Characterization
Spectroscopic methods are fundamental to the unequivocal identification of (R)-4-methoxymethamphetamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (R)-4-methoxymethamphetamine. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each nucleus, allowing for the confirmation of the compound's connectivity and stereochemistry.
In the ¹H NMR spectrum of a related compound, 4-methoxy-N-ethylamphetamine, signals corresponding to the aromatic protons of the para-substituted benzene ring typically appear as two doublets. researchgate.net The methoxy (B1213986) group protons present as a distinct singlet, while the protons on the aliphatic side chain appear as multiplets at different chemical shifts, reflecting their proximity to the chiral center and the nitrogen atom. researchgate.net For 4-methoxymethamphetamine, similar patterns are expected, with specific shifts for the N-methyl and alpha-methyl protons. swgdrug.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The spectrum would show distinct signals for the methoxy carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the aliphatic carbons of the propane-2-amine backbone. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methoxymethamphetamine
This table presents predicted chemical shift ranges based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to OCH₃) | 6.8 - 7.0 | 114 - 115 |
| Aromatic CH (meta to OCH₃) | 7.1 - 7.3 | 129 - 131 |
| Aromatic C (ipso to OCH₃) | - | 158 - 160 |
| Aromatic C (ipso to alkyl) | - | 130 - 132 |
| Methoxy (OCH₃) | 3.7 - 3.9 | 55 - 56 |
| Methine (CH) | 3.0 - 3.5 | 58 - 62 |
| Methylene (CH₂) | 2.7 - 3.1 | 40 - 45 |
| N-Methyl (N-CH₃) | 2.3 - 2.7 | 30 - 35 |
| Alpha-Methyl (α-CH₃) | 1.1 - 1.3 | 18 - 22 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 4-methoxymethamphetamine hydrochloride displays characteristic absorption bands that confirm the presence of its key structural features. researchgate.net
The spectrum typically shows absorbances consistent with a secondary amine salt, a para-disubstituted aromatic ring, and a methoxy group. researchgate.net The N-H stretching vibration of the secondary amine salt appears in the 3300 to 3500 cm⁻¹ range, often as a sharp band. pressbooks.pubchegg.com The C-H stretching from the aromatic ring is observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below this value (2850-2960 cm⁻¹). libretexts.org The presence of the para-substituted benzene ring is further indicated by characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and out-of-plane bending vibrations. The C-O stretching of the methoxy group gives rise to a strong absorption band, typically around 1250 cm⁻¹. chegg.com
Table 2: Characteristic IR Absorption Bands for 4-Methoxymethamphetamine
This table outlines the expected absorption ranges for the key functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Secondary Amine Salt (R₂N⁺H₂) | N-H Stretch | 2400 - 3200 (broad) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aliphatic Chains | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1580 - 1610 and 1450 - 1510 |
| Methoxy Group | C-O Stretch | 1230 - 1270 (asymmetric), 1020-1050 (symmetric) |
| Para-Substituted Ring | C-H Out-of-Plane Bend | 800 - 850 |
Derivatization Strategies for Chiral Analysis in Complex Matrices
Distinguishing between the (R)- and (S)-enantiomers of 4-methoxymethamphetamine is critical, as they can exhibit different pharmacological and toxicological profiles. Since enantiomers have identical physical properties in a non-chiral environment, chiral analysis in complex biological matrices like urine or blood requires specialized techniques. Derivatization is a key strategy where the enantiomers are reacted with a chiral reagent to form diastereomers, which have different physical properties and can be separated by standard chromatography.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. For chiral analysis, enantiomers are converted into diastereomers using an enantiomerically pure derivatizing reagent. Mosher's reagent, or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is one such agent used for the analysis of amphetamine enantiomers. researchgate.netsemanticscholar.org
The reaction of (R)- and (S)-4-methoxymethamphetamine with a single enantiomer of Mosher's reagent (e.g., R-MTPA-Cl) produces two distinct diastereomeric amides. These diastereomers, having different physical properties, exhibit different retention times on a standard, non-chiral GC column, allowing for their separation and quantification. researchgate.netsemanticscholar.org Other reagents, such as L-N-trifluoroacetyl-prolyl chloride (L-TPC), function similarly and are widely used for the chiral separation of methamphetamine and its analogs. gcu.ac.uk
Derivatization is not only used for chiral separation but also to improve the chromatographic properties and mass spectrometric detection of amphetamine-type substances. Acylation of the amine group with reagents like trifluoroacetic anhydride (TFAA) is a common strategy. nih.gov This process replaces the active hydrogen on the nitrogen atom, which reduces peak tailing and improves the thermal stability of the analyte during GC analysis. gcms.cz The resulting trifluoroacetyl derivative is also more volatile and produces characteristic fragment ions in the mass spectrometer, aiding in identification and quantification. researchgate.net
Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is functionally similar to hexamethyldisilazane (HMDS), is another widely used technique. sigmaaldrich.com This process introduces a nonpolar trimethylsilyl (TMS) group, which can lower the boiling point of the analyte and reduce its polarity, leading to better peak shape and resolution in GC. sigmaaldrich.com Using deuterated silylating agents can also aid in structural confirmation by revealing the number of active sites in an unknown molecule through mass shift analysis. sigmaaldrich.com
A highly specific and sensitive method for enantiomeric determination involves the use of immunoaffinity columns (IAC) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique leverages the high specificity of antibody-antigen binding for sample cleanup and chiral separation. semanticscholar.org
Immunoaffinity columns are prepared by immobilizing monoclonal antibodies that are specific to one enantiomer (e.g., an anti-D-methamphetamine antibody) onto a solid support. nih.gov When a sample containing a racemic mixture of 4-methoxymethamphetamine is passed through the column, the antibody selectively binds its target enantiomer. By carefully adjusting the pH of the mobile phase, the bound and unbound enantiomers can be eluted separately and subsequently quantified by tandem mass spectrometry. semanticscholar.orgnih.gov This approach allows for the direct extraction and enantiomeric separation of the target compound from complex biological matrices like urine with minimal sample pre-treatment. nih.govnih.gov
Cellular and Molecular Transport Mechanisms of R 4 Methoxymethamphetamine
Transporter-Mediated Cellular Uptake
The cellular ingress of (R)-4-MMA is facilitated by various transporter proteins, which recognize it as a substrate. These transporters, typically responsible for the transport of endogenous and exogenous organic cations, play a significant role in the disposition of the compound.
Organic Cation Transporters are a family of polyspecific transporters that mediate the uptake of a wide range of organic cations. Studies on the racemic mixture of 4-methoxymethamphetamine (PMMA) have shown that it is a substrate for Organic Cation Transporter 2 (OCT2). While specific studies on the (R)-enantiomer are limited, the data on the racemate suggest that this is a viable pathway for cellular entry. The kinetic parameters for the transport of racemic PMMA by OCT2 have been determined, indicating a high-capacity transport system.
| Transporter | Substrate | Km (µM) | Vmax (pmol × mg protein-1 × min-1) |
|---|---|---|---|
| OCT2 | para-Methoxymethamphetamine (racemic) | 7.9 - 46.0 | 70.7 - 570 |
Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. Vmax (maximum velocity) represents the maximum rate of transport.
Multidrug and Toxin Extrusion (MATE) transporters, such as MATE1 and MATE2-K, function as efflux pumps, often working in concert with OCTs to facilitate the excretion of organic cations from cells. While direct studies on (R)-4-MMA are not extensively available, research on the parent compound, methamphetamine, and its metabolites has demonstrated that they are substrates of both MATE1 and MATE2-K nih.govnih.gov. These transporters are crucial in the renal tubular secretion of organic cations nih.gov. Given the structural similarity of (R)-4-MMA to methamphetamine, it is plausible that it also interacts with MATE transporters, which would play a role in its renal clearance.
(R)-4-Methoxymethamphetamine is known to interact with monoamine transporters, which are the primary targets for its pharmacological effects. These transporters—the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET)—function as reuptake pumps for their respective neurotransmitters. Amphetamine derivatives can act as substrates for these transporters, being taken up into the presynaptic neuron. This cellular entry is a key part of their mechanism of action, leading to the release of monoamines.
Research has shown that the (R)-enantiomer of 4-MMA has a distinct profile of interaction with these transporters, showing a preference for the serotonin transporter. The half-maximal effective concentration (EC₅₀) values for inducing monoamine release, which reflects transporter-mediated uptake, have been quantified. (R)-4-MMA is a potent substrate for SERT, with significantly lower potency at DAT and a negligible effect on NET wikipedia.org.
| Monoamine Transporter | EC₅₀ (nM) |
|---|---|
| Serotonin Transporter (SERT) | 134 |
| Norepinephrine Transporter (NET) | >14,000 |
| Dopamine Transporter (DAT) | 1,600 |
EC₅₀ represents the concentration of the compound that elicits a half-maximal response, in this case, monoamine release, which is indicative of its potency as a transporter substrate.
Passive Diffusion Across Biological Membranes and Cellular Barriers
In addition to transporter-mediated processes, the physicochemical properties of (R)-4-MMA allow it to cross biological membranes via passive diffusion. This mechanism is dependent on the lipophilicity and ionization state of the molecule. As a member of the amphetamine class, 4-methoxymethamphetamine is a lipophilic amine. Its solubility profile indicates that the free base is soluble in organic solvents while the hydrochloride salt is soluble in water swgdrug.org. This balance of lipophilicity and solubility allows it to partition into and diffuse across the lipid bilayers of cell membranes. The rate of passive diffusion is influenced by the pH of the environment, which affects the ionization state of the amine group.
| Property | Value/Description | Implication |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO | Relatively small molecule, facilitating diffusion. |
| Solubility (Base) | Soluble in organic solvents | Indicates lipophilicity, enabling partitioning into lipid membranes. |
| Solubility (HCl Salt) | Slightly to very soluble in water | Allows for distribution in aqueous biological fluids. |
Mechanisms of Blood-Brain Barrier Permeability
The ability of (R)-4-MMA to exert its central effects is contingent on its capacity to cross the blood-brain barrier (BBB). This is achieved through a combination of its physicochemical properties facilitating passive diffusion and potential interactions with influx transporters.
The lipophilic nature of 4-methoxymethamphetamine is a key factor in its ability to penetrate the BBB frontiersin.org. Molecules with high lipid solubility can more readily diffuse across the endothelial cells that form the barrier.
Furthermore, studies on the parent compound, methamphetamine, have revealed that it can increase the permeability of the BBB nih.govnih.gov. The mechanisms underlying this disruption include the induction of oxidative stress in brain endothelial cells and the modulation of tight junction proteins that are critical for maintaining the integrity of the barrier nih.govfrontiersin.org. While these studies were not conducted specifically on the (R)-4-methoxy derivative, the shared core structure suggests that similar mechanisms may be at play, potentially facilitating its own entry and that of other substances into the central nervous system.
Structure Activity Relationships Sar and Stereochemical Effects of R 4 Methoxymethamphetamine
Comparative Analysis of Enantiomeric Differences in Monoamine Release Potency between (R)- and (S)-4-Methoxymethamphetamine
The potency of 4-methoxymethamphetamine (PMMA) as a monoamine releasing agent is markedly dependent on its stereoisomeric form. Research conducted on rat brain synaptosomes reveals significant differences in the half-maximal effective concentrations (EC₅₀) for the induction of monoamine release between the (R)- and (S)-enantiomers. wikipedia.org
The (S)-enantiomer is a significantly more potent releaser of serotonin (B10506) and norepinephrine (B1679862) compared to the (R)-enantiomer. Specifically, (S)-PMMA is approximately 3.3 times more potent at releasing serotonin and over 95 times more potent at releasing norepinephrine. wikipedia.org Both enantiomers are relatively weak dopamine (B1211576) releasing agents, though the (S)-enantiomer is slightly more potent. wikipedia.org
Enantiomeric Differences in Monoamine Release Potency (EC₅₀ nM)
| Enantiomer | Serotonin Release | Norepinephrine Release | Dopamine Release |
|---|---|---|---|
| (S)-4-Methoxymethamphetamine | 41 | 147 | 1,000 |
| (R)-4-Methoxymethamphetamine | 134 | >14,000 | 1,600 |
Data derived from studies on rat brain synaptosomes. wikipedia.org A lower EC₅₀ value indicates higher potency.
Influence of Stereochemistry on Metabolic Fate and Specific Enzyme Interactions
The metabolism of 4-methoxymethamphetamine is stereoselective and primarily governed by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a critical role. nih.govfederalregister.gov The main metabolic pathways involve O-demethylation of the methoxy (B1213986) group and N-demethylation of the methylamino group. federalregister.gov
Studies using human liver microsomes (HLMs) show that PMMA is metabolized mainly to 4-hydroxymethamphetamine (OH-MA) via O-demethylation, with smaller amounts of para-methoxyamphetamine (PMA) formed through N-demethylation. nih.gov Further metabolism can lead to the formation of 4-hydroxyamphetamine (OH-A) and other minor metabolites. nih.govfederalregister.gov
The activity of the CYP2D6 enzyme, which is subject to genetic polymorphism in the human population, has a significant impact on the metabolism of PMMA. nih.govdrugbank.com While direct studies on the stereoselective metabolism of PMMA are limited, extensive research on structurally related amphetamines like methamphetamine and MDMA provides strong evidence for stereoselectivity. For both methamphetamine and MDMA, the CYP2D6 enzyme preferentially metabolizes the (S)-enantiomer. nih.govplos.orgdoi.org This suggests that (S)-4-methoxymethamphetamine is likely metabolized at a faster rate than (R)-4-methoxymethamphetamine. Consequently, the (R)-enantiomer may exhibit a longer half-life and prolonged duration of action, a phenomenon observed with the enantiomers of MDMA. doi.org
Comparison of Pharmacological Profiles with Related Methoxyamphetamine Isomers and Analogues
The pharmacological profile of (R)-4-methoxymethamphetamine is best understood in comparison to its parent compound, para-methoxyamphetamine (PMA), and its own (S)-enantiomer. PMMA is the N-methylated analogue of PMA. wikipedia.org
Compared to PMA, racemic PMMA is often described as being more "ecstasy-like" in its effects, though it is also considered more toxic and less euphoric than MDMA. wikipedia.orgadf.org.au Pharmacologically, PMA acts as a selective serotonin releasing agent with weak effects on dopamine and norepinephrine. wikipedia.org In contrast, (R)-PMMA is a weak releaser of serotonin and dopamine and has negligible activity at the norepinephrine transporter. wikipedia.org
The N-methylation of PMA to form PMMA alters the pharmacological profile. While (S)-PMMA becomes a potent serotonin-norepinephrine releaser, (R)-PMMA remains a relatively weak monoamine releaser across all three transporters when compared to other amphetamine analogues. wikipedia.orgwikipedia.org This suggests that N-methylation enhances norepinephrine releasing activity primarily in the (S)-enantiomer.
Comparative Pharmacological Potency (EC₅₀ nM)
| Compound | Serotonin Release | Norepinephrine Release | Dopamine Release |
|---|---|---|---|
| (R)-4-Methoxymethamphetamine | 134 | >14,000 | 1,600 |
| (S)-4-Methoxymethamphetamine | 41 | 147 | 1,000 |
| para-Methoxyamphetamine (PMA) | Not Reported | 867 | 166 |
Data derived from studies on rat brain synaptosomes. wikipedia.orgwikipedia.org A lower EC₅₀ value indicates higher potency.
Examination of Positional Isomerism and its Impact on Pharmacological Divergence
The position of the methoxy group on the phenyl ring of amphetamine and methamphetamine derivatives is a critical determinant of their pharmacological activity. Shifting the methoxy group from the para (4) position to the meta (3) or ortho (2) position results in significant changes in monoamine release profiles.
While 4-methoxyamphetamine (PMA) is a fairly selective serotonin releasing agent, its positional isomer, 3-methoxyamphetamine (3-MA), acts as a combined serotonin-norepinephrine-dopamine releasing agent. wikipedia.org Specifically, 3-MA is a potent releaser of norepinephrine (EC₅₀ = 58.0 nM) and dopamine (EC₅₀ = 103 nM), a profile that is substantially different from the serotonergic selectivity of 4-MA. wikipedia.org
The other positional isomer, 2-methoxyamphetamine (2-MA), is substantially weaker than both 3-MA and 4-MA at inducing the release of monoamine neurotransmitters. This demonstrates that the placement of the methoxy group profoundly alters the interaction with monoamine transporters, with the 4-position favoring serotonin release, the 3-position promoting a broader release of all three monoamines, and the 2-position greatly diminishing activity. This principle of pharmacological divergence based on positional isomerism is a key aspect of the structure-activity relationships of methoxy-substituted amphetamines.
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying and quantifying (R)-4-Methoxymethamphetamine in complex biological or environmental matrices?
- Methodological Answer : Utilize liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns for separation, achieving a run time of ~19 minutes. Solid-phase extraction (SPE) using mixed-mode cation-exchange (MCX) cartridges is recommended for sample preparation. Validate the method by assessing sensitivity (LLOQ: 0.5–5 ng/L), accuracy (±15% deviation), precision (CV <20%), and matrix effects. Include isotopic internal standards for quantification .
Q. What legal and safety protocols govern the procurement and handling of (R)-4-Methoxymethamphetamine in academic research?
- Methodological Answer : (R)-4-Methoxymethamphetamine (PMMA) is classified as a controlled substance in jurisdictions such as the U.S. (Schedule I) and under international drug control frameworks. Researchers must obtain DEA licenses or equivalent permits for procurement. Adhere to strict storage conditions (-20°C, crystalline solid form) and stability protocols (≥5 years). Refer to Safety Data Sheets (SDS) for hazard mitigation, including PPE requirements and first-aid measures for accidental exposure .
Q. How does the para-methoxy substitution in (R)-4-Methoxymethamphetamine influence its pharmacological activity compared to ortho- or meta-substituted analogs?
- Methodological Answer : Structural-activity relationship (SAR) studies indicate that para-methoxy substitution on the phenyl ring enhances serotonergic effects compared to ortho- or meta-substituted amphetamines. Use in vitro assays (e.g., rat brain tissue studies) to compare serotonin release and reuptake inhibition. Ortho-substituted analogs (e.g., 2-methoxyamphetamine) exhibit weaker activity, highlighting the critical role of substitution position in receptor interactions .
Advanced Research Questions
Q. What synthetic challenges arise in producing enantiomerically pure (R)-4-Methoxymethamphetamine, and how can they be methodologically addressed?
- Methodological Answer : The Leuckart synthesis route may produce by-products such as N-methylated impurities or racemic mixtures. To achieve enantiomeric purity, employ chiral resolution techniques (e.g., chiral HPLC with cellulose-based columns) or asymmetric synthesis using enantioselective catalysts. Confirm purity via ¹H NMR (e.g., characteristic peaks at δ 2.3–3.1 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo toxicity profiles for (R)-4-Methoxymethamphetamine?
- Methodological Answer : Discrepancies may arise from metabolic activation (e.g., cytochrome P450-mediated conversion to reactive metabolites) or species-specific pharmacokinetics. Address this by:
- Cross-validating in vitro (e.g., HEK-293 cells expressing 5-HT₂ receptors) and in vivo (rodent models) datasets.
- Incorporating toxicokinetic modeling to correlate plasma concentrations with observed toxicity (e.g., hyperthermia, serotonin syndrome).
- Analyzing human sewage epidemiology (SBE) data to estimate real-world exposure levels .
Q. What optimization strategies improve the recovery of (R)-4-Methoxymethamphetamine in sewage-based epidemiology (SBE) studies?
- Methodological Answer : Optimize SPE parameters by adjusting sample pH to ~3.0 for enhanced cation-exchange retention on MCX cartridges. Use elution solvents with high organic content (e.g., methanol:ammonia, 98:2 v/v). Quantify matrix effects via post-extraction spike-in experiments and compensate using deuterated internal standards (e.g., PMMA-d₃). Validate recoveries (>70%) across multiple sewage matrices to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
